molecular formula C20H23N5O3 B2625877 3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896837-69-7

3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2625877
CAS No.: 896837-69-7
M. Wt: 381.436
InChI Key: YBTMYJGAEIJARM-UHFFFAOYSA-N
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Description

The compound 3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine scaffold. Key structural features include:

  • 1,7-Dimethyl groups: Enhance steric stability and modulate receptor interactions.
  • 8-Phenethyl substituent: Imparts lipophilicity, influencing blood-brain barrier penetration.

This compound is structurally tailored for serotonin receptor modulation (e.g., 5-HT1A/5-HT7) and phosphodiesterase (PDE) inhibition, with implications in depression therapy .

Properties

IUPAC Name

2-(3-hydroxypropyl)-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-13-25-16-17(22(2)20(28)24(18(16)27)10-6-12-26)21-19(25)23(14)11-9-15-7-4-3-5-8-15/h3-5,7-8,13,26H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTMYJGAEIJARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsKey reagents often used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core or the phenethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce new functional groups to the phenethyl moiety .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that imidazopurines have shown promise in anticancer applications. The compound may interact with specific enzymes or receptors involved in cancer cell proliferation. For instance, derivatives of imidazopurines have been studied for their ability to inhibit certain kinases associated with tumor growth .

2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Imidazopurines have been linked to modulation of neurotransmitter systems and may exhibit neuroprotective properties. Studies have demonstrated that related compounds can inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters, thus potentially enhancing dopaminergic signaling .

3. Anti-inflammatory Effects
Some derivatives of imidazopurines have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as phosphodiesterases (PDEs). This suggests that 3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could be explored for therapeutic use in inflammatory conditions .

Biochemical Mechanisms

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. For example:

  • Enzyme Inhibition : The compound may inhibit PDEs, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in cellular signaling pathways.
  • Receptor Modulation : It may also act as an agonist or antagonist at various receptors involved in neurotransmission and immune responses.

Case Studies

Case Study 1: Anticancer Research
A study investigating the anticancer properties of related imidazopurine derivatives found that certain modifications led to enhanced activity against breast cancer cell lines. The results indicated a significant reduction in cell viability upon treatment with these compounds, suggesting potential for further development .

Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, compounds structurally similar to this compound were shown to protect neuronal cells from oxidative stress-induced damage. This highlights the compound's potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes involved in nucleotide synthesis or DNA replication, leading to antiproliferative effects on cancer cells. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and inducing apoptosis in targeted cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Receptor Affinity

Table 1: Substituent Variations and Receptor Binding Profiles
Compound Name 3-Position Substituent 8-Position Substituent 5-HT1A Ki (nM) 5-HT7 Ki (nM) PDE4B/PDE10A Inhibition Reference
Target Compound 3-(3-Hydroxypropyl) Phenethyl N/A* N/A* Moderate
AZ-853 1,3-Dimethyl Piperazinylbutyl (2-fluorophenyl) 0.6 12.5 Weak
AZ-861 1,3-Dimethyl Piperazinylbutyl (3-CF3-phenyl) 0.2 8.3 Weak
CB11 3-Butyl 1,6,7-Trimethyl N/A N/A PPARγ agonist
Compound 5 (Zagórska et al.) 1,3-Dimethyl Isoquinolinylbutyl 4.1 22.7 PDE4B: IC50 = 1.2 μM

Key Insights :

  • Phenethyl vs.
  • Hydroxypropyl vs. Alkyl Groups : The 3-hydroxypropyl group enhances hydrophilicity compared to AZ-853’s methyl or CB11’s butyl substituents, likely reducing blood-brain barrier penetration but improving metabolic stability .

Pharmacokinetic and Functional Comparisons

Table 2: Pharmacokinetic and In Vivo Profiles
Compound Metabolic Stability (HLM) Brain Penetration Antidepressant Activity (FST) Side Effects
Target Compound Moderate (inferred) Likely lower Pending preclinical data Potential lipid metabolism
AZ-853 Moderate High ED50 = 2.5 mg/kg Hypotension, weight gain
AZ-861 Moderate Moderate ED50 = 5 mg/kg Sedation, lipid disturbances
Compound 3i High High ED50 = 2.5 mg/kg Anxiolytic at low doses

Key Insights :

  • Brain Penetration : The hydroxypropyl group’s polarity may limit central nervous system uptake compared to AZ-853’s fluorophenylpiperazinyl chain, which shows robust brain penetration .
  • Safety Profile: Unlike AZ-853 (which induces hypotension via α1-adrenolytic effects), the target compound’s lack of piperazine may reduce cardiovascular risks .

Therapeutic Potential and Target Selectivity

  • Antidepressant Activity : The target compound’s phenethyl group shares structural similarities with BAS 05914517 (), which is reported in preclinical studies but lacks detailed efficacy data.
  • PPARγ vs. Serotonin Targets : Unlike CB11 (a PPARγ agonist with anti-cancer effects), the target compound’s hydroxypropyl group may favor serotonin receptor modulation over PPARγ activation .
  • TGF-β Inhibition : highlights a 3-(2-chlorobenzyl) analogue as a TGF-β inhibitor. The target compound’s hydroxypropyl group may reduce TGF-β affinity but improve solubility for inflammatory applications .

Biological Activity

3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is an organic compound that belongs to the imidazopurine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-f]purine core with various substituents:

  • Molecular Formula : C19H24N4O3
  • Structural Features : Hydroxylpropyl group, two methyl groups, and a phenethyl group.

The unique arrangement of these functional groups contributes to its biological activity and solubility properties.

Research indicates that this compound exerts its effects through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of purine nucleoside phosphorylase (PNP), with reported IC50 values as low as 19 nM for human PNP and 4 nM for Mycobacterium tuberculosis PNP.
  • Cytotoxic Effects : It demonstrates selective cytotoxicity towards T-lymphoblastic cell lines with CC50 values around 9 nM.
  • Serotonergic Activity : The compound has been implicated in interacting with serotonin receptors (5-HT1A), which may contribute to its antidepressant-like effects observed in animal models .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antidepressant-like Effects : Studies have shown that derivatives of imidazopurine compounds exhibit significant antidepressant-like activity in forced swim tests (FST) in mice. For instance, related compounds demonstrated high affinity for serotonergic receptors .
  • Antimicrobial Activity : The compound's strong inhibition of PNP suggests potential applications in treating infections caused by resistant strains of bacteria such as Mycobacterium tuberculosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antidepressant Activity :
    • A study evaluated the antidepressant-like properties of two novel derivatives (AZ-853 and AZ-861) that share structural similarities with this compound. These compounds showed significant effects in the FST after both acute and repeated administration in mice .
  • Cytotoxicity Studies :
    • In vitro assays demonstrated that the compound exhibited potent cytotoxicity against various cancer cell lines. The selectivity profile indicated a promising therapeutic window for further development in oncology applications .

Comparative Analysis

To further understand the biological activity of this compound compared to related compounds:

Compound NameIC50 (nM)CC50 (nM)Biological Activity
3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl19 (human PNP)9Antimicrobial & Cytotoxic
AZ-853N/AN/AAntidepressant-like
AZ-861N/AN/AAntidepressant-like

Q & A

Q. What synthetic methodologies are commonly employed to prepare imidazo[2,1-f]purine-2,4-dione derivatives, and how does the hydroxypropyl-phenethyl substitution influence reactivity?

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives typically involves nucleophilic substitution reactions at the N-8 position. For example, piperazinylalkyl chains or phenethyl groups are introduced via alkylation using brominated intermediates. The hydroxypropyl group may enhance solubility due to its polar nature, while the phenethyl substituent can improve lipophilicity and receptor binding affinity. Key steps include protecting group strategies and purification via column chromatography, with structural confirmation using NMR and mass spectrometry .

Q. What is the primary biological target of this compound, and how is receptor affinity validated experimentally?

This class of compounds primarily targets serotonin receptors (5-HT1A), validated through competitive radioligand binding assays. For example, displacement of [³H]-8-OH-DPAT in transfected HEK293 cells quantifies affinity (Ki values). Functional activity is assessed via cAMP inhibition assays, where 5-HT1A agonism reduces forskolin-stimulated cAMP production .

Q. What preclinical models are used to evaluate antidepressant-like activity for this compound?

The forced swim test (FST) and tail suspension test (TST) in mice are standard models. Compounds showing reduced immobility time compared to controls suggest antidepressant potential. The four-plate test evaluates anxiolytic activity. Doses (e.g., 2.5–5 mg/kg) are administered acutely or repeatedly, with behavioral outcomes correlated to receptor occupancy .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl substituents) impact 5-HT1A receptor partial agonism and pharmacokinetic profiles?

Substituent position and electronic properties critically influence functional activity. For instance, AZ-861 (3-trifluoromethylphenyl) exhibits stronger 5-HT1A agonism in cAMP assays than AZ-853 (2-fluorophenyl), attributed to enhanced hydrophobic interactions. However, AZ-853 shows superior brain penetration due to reduced plasma protein binding, leading to more potent in vivo effects despite weaker in vitro activity. Metabolic stability assays using human liver microsomes (HLM) and cytochrome P450 inhibition studies further differentiate pharmacokinetic profiles .

Q. What experimental strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy?

Discrepancies may arise from differences in blood-brain barrier permeability, metabolic stability, or off-target effects. Strategies include:

  • Pharmacokinetic profiling : Measuring logP (micellar electrokinetic chromatography) and brain-to-plasma ratios.
  • Functional selectivity assays : Evaluating β-arrestin recruitment vs. G-protein signaling bias.
  • Metabolite identification : LC-MS/MS analysis to detect active or toxic metabolites .

Q. How can molecular modeling optimize imidazo[2,1-f]purine-2,4-dione derivatives for dual 5-HT1A/5-HT7 receptor modulation?

Docking studies using crystal structures (e.g., 5-HT1A PDB: 7E2Z) identify key interactions:

  • The phenethyl group occupies a hydrophobic pocket in 5-HT1A.
  • The hydroxypropyl chain forms hydrogen bonds with 5-HT7 transmembrane domains. MD simulations assess binding stability, while QSAR models prioritize substituents balancing affinity and selectivity .

Q. What analytical techniques characterize crystallographic and metabolic properties of this compound?

  • X-ray crystallography : Resolves spatial conformation (e.g., Acta Crystallographica studies on analogous purine-diones).
  • Stability testing : Forced degradation under acidic/oxidative conditions followed by HPLC-UV purity analysis.
  • Metabolite profiling : HLM incubations with NADPH, analyzed via UPLC-QTOF-MS .

Methodological Challenges and Solutions

Q. How to address lipid metabolism disturbances observed in repeated-dose toxicity studies?

Preclinical findings (e.g., elevated LDL in mice) necessitate:

  • Mechanistic studies : siRNA knockdown of hepatic SREBP-1c to test lipid synthesis pathways.
  • Structural mitigation : Introducing polar groups (e.g., carboxylates) to reduce off-target PPARγ activation .

Q. What strategies improve metabolic stability without compromising 5-HT1A affinity?

  • Isotopic labeling : Deuterating metabolically labile positions (e.g., methyl groups) to slow CYP450 oxidation.
  • Prodrug design : Masking hydroxypropyl as an ester, hydrolyzed in vivo to active form .

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